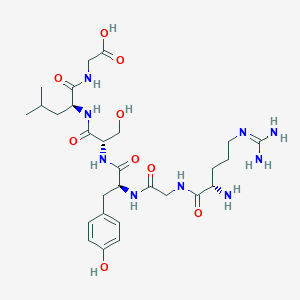
Arg-Gly-Tyr-Ser-Leu-Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arg-Gly-Tyr-Ser-Leu-Gly is a peptide composed of six amino acids: arginine, glycine, tyrosine, serine, leucine, and glycine. This peptide sequence is part of the lysozyme enzyme, which plays a crucial role in the immune system by breaking down bacterial cell walls.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection, coupling, and washing steps to ensure the correct sequence is formed.
Solution-Phase Peptide Synthesis: This method involves synthesizing the peptide in solution, which can be advantageous for longer peptides but is less commonly used for shorter sequences like this compound.
Industrial Production Methods:
Automated Peptide Synthesizers: These machines streamline the SPPS process, allowing for high-throughput production of peptides.
Biotechnological Methods: Using recombinant DNA technology to produce peptides in bacterial or yeast expression systems can be another approach, although it is less common for short peptides.
Types of Reactions:
Oxidation: Tyrosine can undergo oxidation to form o-quinones, which can further react to form dimerization products.
Reduction: Arginine can be reduced to form agmatine.
Substitution: The amino acids in the peptide can undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or metal catalysts like copper (II) sulfate (CuSO₄) can be used for the oxidation of tyrosine.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used for the reduction of arginine.
Substitution: Various reagents can be used depending on the specific amino acid and the desired substitution reaction.
Major Products Formed:
Oxidation Products: o-quinones, dimerization products.
Reduction Products: Agmatine.
Substitution Products: Various substituted amino acids depending on the reaction conditions.
Chemistry:
Peptide Synthesis: Used as a model peptide for studying peptide synthesis methods and optimizing reaction conditions.
Protein Engineering: Studied for understanding the role of specific amino acids in protein structure and function.
Biology:
Enzyme Studies: Used to investigate the activity and specificity of lysozyme and other related enzymes.
Signal Transduction: Studied for its role in cellular signaling pathways.
Medicine:
Drug Development: Investigated for potential therapeutic applications, such as antimicrobial properties.
Diagnostic Tools: Used in the development of diagnostic assays and biomarkers.
Industry:
Biocatalysts: Employed in industrial processes requiring specific enzymatic activities.
Food Industry: Studied for its potential use as a natural preservative or additive.
Mecanismo De Acción
The mechanism by which Arg-Gly-Tyr-Ser-Leu-Gly exerts its effects involves its interaction with specific molecular targets and pathways. For example, the peptide can bind to receptors on cell surfaces, initiating signal transduction pathways that lead to various cellular responses. The exact mechanism depends on the specific biological context in which the peptide is studied.
Comparación Con Compuestos Similares
Tyr-Leu-Gly: A shorter peptide with similar properties.
Arg-Gly-Asp-Ser: Another peptide sequence with potential biological activity.
Gly-Tyr-Leu: A simpler peptide sequence for comparison.
Uniqueness:
Arg-Gly-Tyr-Ser-Leu-Gly is unique in its specific amino acid sequence and its role in lysozyme activity. Its combination of amino acids provides distinct biochemical properties that differentiate it from other peptides.
Análisis De Reacciones Químicas
Synthetic Challenges
-
Poly-Gly sequences : Glycine’s lack of steric hindrance increases aggregation risk. Preactivation of Fmoc-Gly-Gly-OH improves coupling efficiency .
-
Tyr and Ser protection : Tyr(tBu) and Ser(tBu) prevent side-chain oxidation during synthesis .
Chemical Stability and Degradation
RGYSLE undergoes hydrolysis and oxidation under physiological conditions:
-
Hydrolysis : The Ser-Leu bond is susceptible to cleavage at pH < 3 or pH > 10 due to its non-polar nature .
-
Oxidation : The phenolic group of Tyr oxidizes to form dityrosine crosslinks under H₂O₂ or UV exposure .
Table 2: Stability of RGYSLE Under Stress Conditions
| Condition | Observation | Reference |
|---|---|---|
| Acidic (pH 2.5) | 40% degradation after 24 hrs (Ser-Leu) | |
| Alkaline (pH 12) | 35% degradation after 24 hrs (Ser-Leu) | |
| Oxidative (0.1% H₂O₂) | 60% Tyr oxidation after 6 hrs |
Enzymatic Modifications
-
Phosphorylation : The Ser residue is a substrate for protein kinase A (PKA), enabling studies on phosphorylation-dependent signaling .
-
Proteolysis : Trypsin cleaves after Arg , generating fragments (RG-YSLG) useful in metabolic studies .
Table 3: Enzymatic Reactions of RGYSLE
| Enzyme | Cleavage/Modification Site | Product |
|---|---|---|
| Trypsin | C-terminal to Arg | RG + YSLEG |
| Protein Kinase A | Ser-OH → Ser-PO₄ | Phosphorylated RGYSLE |
Aggregation and Solubility
Propiedades
Número CAS |
59587-18-7 |
|---|---|
Fórmula molecular |
C28H45N9O9 |
Peso molecular |
651.7 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H45N9O9/c1-15(2)10-19(25(44)34-13-23(41)42)36-27(46)21(14-38)37-26(45)20(11-16-5-7-17(39)8-6-16)35-22(40)12-33-24(43)18(29)4-3-9-32-28(30)31/h5-8,15,18-21,38-39H,3-4,9-14,29H2,1-2H3,(H,33,43)(H,34,44)(H,35,40)(H,36,46)(H,37,45)(H,41,42)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1 |
Clave InChI |
INUQEXWWBRMJRX-TUFLPTIASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















